![molecular formula C7H6BrN3 B1381939 3-Bromo-2-methylimidazo[1,2-b]pyridazine CAS No. 1368313-23-8](/img/structure/B1381939.png)
3-Bromo-2-methylimidazo[1,2-b]pyridazine
Descripción general
Descripción
3-Bromo-2-methylimidazo[1,2-b]pyridazine: is a heterocyclic compound with the molecular formula C7H6BrN3. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylimidazo[1,2-b]pyridazine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This process can be achieved through the reaction of 2-methylimidazo[1,2-a]pyridine with bromine or iodine, resulting in the formation of 3-halo-2-methylimidazo[1,2-a]pyridine derivatives .
Industrial Production Methods: the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-b]pyridazine derivatives.
Oxidation Products: Oxidized forms of the imidazo[1,2-b]pyridazine scaffold.
Reduction Products: Reduced derivatives of the parent compound.
Aplicaciones Científicas De Investigación
Kinase Inhibition
One of the primary applications of 3-bromo-2-methylimidazo[1,2-b]pyridazine is its role as a kinase inhibitor. Research indicates that it exhibits significant inhibitory activity against various kinases, particularly:
- TAK1 Kinase : It has been shown to inhibit TAK1 kinase at nanomolar concentrations, which is crucial in inflammatory responses and cancer progression. The compound's binding affinity to TAK1 reveals interactions with conserved residues in the ATP-binding site, suggesting potential therapeutic mechanisms for conditions like multiple myeloma (MM) .
Potential Therapeutic Applications
- Cancer Treatment : Due to its inhibitory properties against kinases involved in cancer pathways, this compound is being investigated as a potential therapeutic agent for various cancers.
- Neurological Disorders : The compound has also been explored for its ability to inhibit Adaptor Associated Kinase 1 (AAK1), which is implicated in disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. This inhibition may provide new avenues for treatment .
Case Study 1: Inhibition of TAK1 Kinase
A study highlighted the effectiveness of this compound as an inhibitor of TAK1 kinase. The compound was synthesized and tested against various cancer cell lines, demonstrating significant growth inhibition correlated with its kinase inhibitory activity .
Case Study 2: AAK1 Inhibition for Neurological Disorders
Research focused on the inhibition of AAK1 by this compound showed promising results in preclinical models of neurodegenerative diseases. The findings suggested that targeting AAK1 could mitigate symptoms associated with these disorders .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methylimidazo[1,2-b]pyridazine is not fully understood. its derivatives are known to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
- 2-Methylimidazo[1,2-a]pyridine
- 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness: 3-Bromo-2-methylimidazo[1,2-b]pyridazine is unique due to its specific bromination at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Actividad Biológica
3-Bromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a fused imidazole and pyridazine ring system. Its molecular formula is , with a bromine atom at the third position and a methyl group at the second position of the imidazole ring. The unique structural characteristics of this compound contribute to its biological activity, particularly in enzyme interactions and cellular signaling pathways.
Enzyme Interactions
The compound interacts with various enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. Research indicates that this compound can either inhibit or activate these enzymes depending on the specific context of the biochemical reaction. Additionally, it has been identified as an inhibitor of TAK1 kinase, which plays a significant role in inflammatory responses and cancer progression.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling Pathways : It modulates key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
- Gene Expression : The compound has been shown to affect gene expression profiles in various cell types.
- Metabolic Processes : It impacts cellular metabolism through interactions with specific transporters and binding proteins.
Antimycobacterial Activity
A series of studies have explored the antimycobacterial properties of imidazo[1,2-b]pyridazine derivatives. Notably, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) in the nanomolar range. For example, a high-throughput screening campaign identified compounds that significantly reduced bacterial burden in infected mouse models .
Table 1: In Vitro Antimycobacterial Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound | C6 Substituent | C2 Substituent | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
---|---|---|---|---|
1a | BnO | Ph | 1 | 3.02 |
2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 1.26 |
3a | BnNMe | Ph | 1 | 2.90 |
This table illustrates the varying efficacy of different derivatives against Mtb, highlighting the importance of substituents in enhancing biological activity.
Anticancer Potential
Research has also indicated potential anticancer properties for compounds within this class. Studies have shown that certain imidazo[1,2-b]pyridazines exhibit moderate activity against cancer cell lines while maintaining low cytotoxicity against normal cells . This selectivity is crucial for developing therapeutic agents that minimize adverse effects.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The compound binds to specific protein targets, influencing their activity. For instance, its interaction with TAK1 kinase suggests a potential pathway for therapeutic exploitation in cancer treatment.
- Subcellular Localization : The localization within cellular compartments can dictate its functional role and efficacy in modulating biological processes .
Propiedades
IUPAC Name |
3-bromo-2-methylimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFIFACEFUMUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.